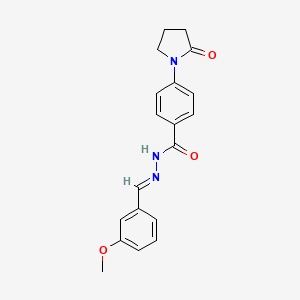
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. While specific information on this exact compound is limited, related compounds have been studied extensively for their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multistep chemical processes. For instance, 2-Hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) was prepared using a multistep synthesis process, demonstrating the complexity often involved in synthesizing such compounds (Anderson et al., 1983).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques like X-ray crystallography and NMR spectroscopy. For instance, the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate was determined using X-ray crystallography (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of similar compounds can vary significantly. For example, the study of methyl [4-(oxoacetyl)phenyl]carbamate showed various reactions leading to the formation of different chemical structures (Velikorodov & Shustova, 2017). This highlights the diverse reactivity patterns these compounds can exhibit.
Physical Properties Analysis
Physical properties such as solubility and crystalline structure are key aspects of these compounds. For instance, certain carbamates exhibit good water solubility, which is important for their practical applications (Anderson et al., 1983).
Chemical Properties Analysis
The chemical properties, such as reactivity towards hydrolysis and the ability to form various derivatives, are crucial for understanding these compounds' utility in different applications. As demonstrated in some studies, carbamate moieties in similar compounds are susceptible to hydrolysis (Anderson et al., 1983).
科学的研究の応用
Synthesis and Chemical Transformations
- Synthesis of Methyl [4-(Oxoacetyl)Phenyl]Carbamate : This research discusses the synthesis of compounds related to (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl (4-chlorophenyl)carbamate and their transformations to create various derivatives. These derivatives have potential applications in the development of new chemical entities (Velikorodov & Shustova, 2017).
Antineoplastic Activity
- Evaluation of Antineoplastic Activity : A study on the synthesis of related carbamate compounds and their evaluation for antineoplastic (anti-cancer) activity in murine models. Such compounds could be precursors or models for developing new cancer treatments (Anderson, Chang, & Mcpherson, 1983).
Chromatographic Applications
- Chiral Discrimination in Liquid Chromatography : Research into the use of cellulose phenylcarbamate derivatives in chromatography, demonstrating their ability to separate enantiomers, is relevant to the field of analytical chemistry and drug purity testing (Yashima, Yamamoto, & Okamoto, 1996).
Agricultural Applications
- Use in Agriculture for Fungal Disease Control : A study exploring the use of similar carbamate compounds in agriculture, specifically for the sustained release of fungicides. This has implications for improving the efficiency and reducing the environmental impact of agricultural practices (Campos et al., 2015).
Environmental Impact
- Study on Dioxin Impurities in Agrochemicals : Research examining the presence of dioxin impurities in agrochemicals, including carbamates, highlights the environmental and health considerations in the use of these compounds (Masunaga, Takasuga, & Nakanishi, 2001).
Photochemical Properties
- Phototransformation Studies : Investigations into the photochemical behavior of dichlorophen carbamates, which are structurally similar, can provide insights into the environmental fate and photostability of related compounds (Mansfield & Richard, 1996).
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-10-5-7-11(8-6-10)18-16(22)23-9-19-14(20)12-3-1-2-4-13(12)15(19)21/h1-8H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXQUDIGJFZATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl N-(4-chlorophenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

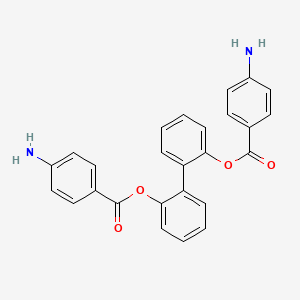

![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
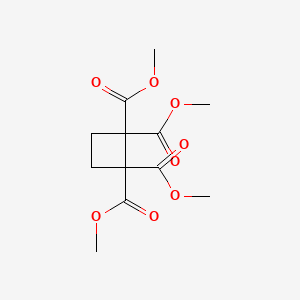
![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)
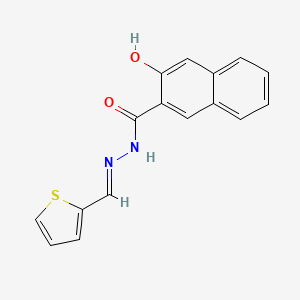
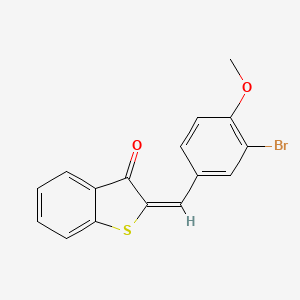
![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)
